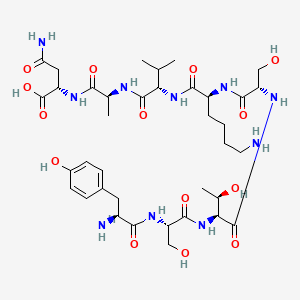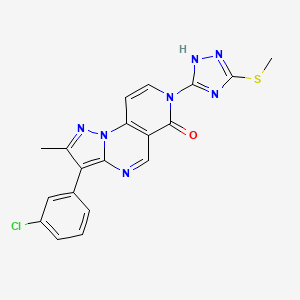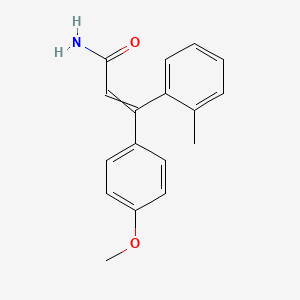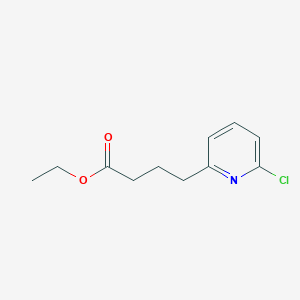
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene core is synthesized through a series of reactions starting from commercially available precursors. This often involves Friedel-Crafts alkylation to introduce the tetramethyl groups.
Ylidene Formation: The indene derivative is then subjected to a Wittig reaction to form the ylidene group.
Hexanoic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ylidene group to an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Shares the indene core but lacks the hexanoic acid group.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains a similar indene structure with different functional groups.
1,1,3,3-Trimethyl-3-phenylindane: Another indene derivative with phenyl substitution.
Uniqueness
2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is unique due to the presence of both the tetramethyl-substituted indene moiety and the hexanoic acid group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
919301-35-2 |
|---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(1,1,3,3-tetramethylinden-2-ylidene)hexanoic acid |
InChI |
InChI=1S/C19H26O2/c1-6-7-10-13(17(20)21)16-18(2,3)14-11-8-9-12-15(14)19(16,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
TVOPQRJICNNPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)


![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)

![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
![4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline](/img/structure/B12631178.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)

![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)

![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)

